
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, also known as BT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BT is a heterocyclic compound that contains a thiazole ring and a thiocarbonyl group. In
Wirkmechanismus
The mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit the activity of enzymes involved in cell wall synthesis and energy production.
Biochemische Und Physiologische Effekte
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have a range of biochemical and physiological effects. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to inhibit cell growth and disrupt cellular processes. In animal studies, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have low toxicity and no significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, including its high purity, stability, and low cost. However, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate's potential applications in other fields, such as energy storage and environmental remediation. Additionally, further research is needed to fully understand the mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate and its potential for use in medicine and agriculture.
Conclusion
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, or S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have anticancer, antimicrobial, antifungal, and insecticidal properties. While S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, it also has some limitations. Future research on S-1,3-Benzothiazol-2-yl hydrogen carbonothioate should focus on developing more efficient synthesis methods, investigating its potential applications in other fields, and further understanding its mechanism of action.
Synthesemethoden
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate can be synthesized through a variety of methods, including the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by cyclization with chloroacetic acid. Another method involves the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid. These methods have been reported to yield high purity and good yields of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate.
Wissenschaftliche Forschungsanwendungen
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have anticancer and antimicrobial properties. In agriculture, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have antifungal and insecticidal properties. In material science, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been used as a building block for the synthesis of organic semiconductors.
Eigenschaften
CAS-Nummer |
112923-20-3 |
|---|---|
Produktname |
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate |
Molekularformel |
C8H5NO2S2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-ylsulfanylformic acid |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)13-7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) |
InChI-Schlüssel |
XHXLYXHYWOQCNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)O |
Synonyme |
Carbonothioic acid, S-2-benzothiazolyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



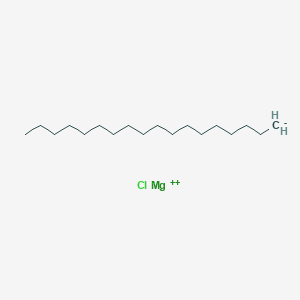

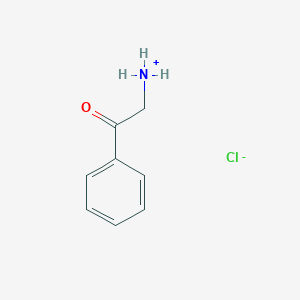

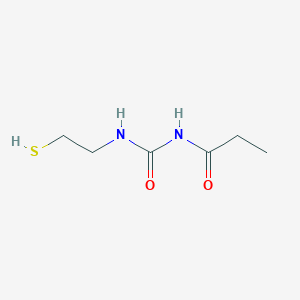



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
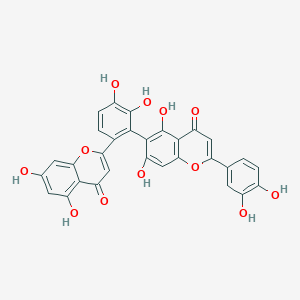
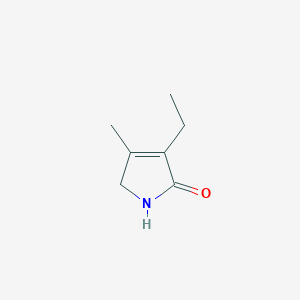

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
